2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a phenyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a palladium catalyst to form the desired pyrrolopyrimidine scaffold. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrrolopyrimidines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Utilize palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene.
Major Products Formed
Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrrolopyrimidine scaffold.
Coupling Products: Biaryl or vinyl derivatives of the pyrrolopyrimidine.
Scientific Research Applications
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for treating cancer and other diseases.
Biological Studies: Used in studying the inhibition of specific enzymes and pathways involved in disease processes.
Chemical Biology: Acts as a probe to investigate biological mechanisms and interactions at the molecular level.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the phenyl group at the 7-position but shares the core structure.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Chlorine atom at the 4-position instead of the 2-position.
2-Bromo-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine: Bromine atom at the 2-position instead of chlorine.
Uniqueness
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-12-14-8-9-6-7-16(11(9)15-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
RAYSFBMOEOAFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
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